Romidepsin

Description

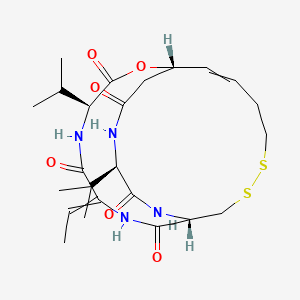

Romidepsin is a complex cyclic peptide with a unique structure that includes both amino and hydroxy functional groups, as well as a disulfide bond

Properties

Molecular Formula |

C24H36N4O6S2 |

|---|---|

Molecular Weight |

540.7 g/mol |

IUPAC Name |

(1S,4S,10S,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone |

InChI |

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/t15-,17-,19-,20+/m1/s1 |

InChI Key |

OHRURASPPZQGQM-QOJCHSLYSA-N |

SMILES |

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |

Isomeric SMILES |

CC=C1C(=O)N[C@H](C(=O)O[C@H]2CC(=O)N[C@@H](C(=O)N[C@H](CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |

Canonical SMILES |

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Preparation Methods

Fermentation Process

Purification Challenges

This compound’s disulfide bond is prone to reduction under alkaline conditions, leading to dimerization or polymerization. Purification requires strict pH control (pH 4.0–6.0) to maintain monomeric stability. Key steps include:

-

Batch Chromatography : SEPABEADS SP850 resin for initial isolation.

-

Reverse-Phase Chromatography : DIAION HP20SS and HP20 resins for intermediate purification.

-

Final Crystallization : Methanol and 85% aqueous acetone yield >99.9% pure this compound.

Chemical Synthesis

Chemical synthesis routes address limitations of fermentation, such as scalability and impurity profiles. Two primary strategies dominate: liquid-phase and solid-phase synthesis.

Liquid-Phase Synthesis

Early methods by Kühn et al. (1996) involved 14 steps starting from valine methyl ester, achieving only 18% total yield. Critical issues included:

Solid-Phase Synthesis

Modern solid-phase approaches improve efficiency and yield. A representative protocol (CN111333697B) includes:

Resin Functionalization

-

Resin Activation : CTC resin (0.5 mmol/g) swelled in DMF, coupled with Fmoc-L-Val-OH using DIPEA (N,N-diisopropylethylamine) at a 1:6:30 molar ratio (resin:DIPEA:amino acid).

-

Peptide Chain Extension : Sequential coupling of Fmoc-L-Thr-OH, Fmoc-D-Cys(Trt)-OH, Fmoc-D-Val-OH, and (R)-3-tert-butoxy-7-mercapto-4-heptenoic acid.

Cyclization and Oxidation

-

Deprotection : Trifluoroacetic acid (TFA)-based cleavage (TFA:H₂O = 95:5) removes side-chain protecting groups.

-

Disulfide Formation : FeCl₃·6H₂O in acetonitrile/water oxidizes thiols to disulfides (35°C, 5 hours).

-

Macrocyclization : DIAD (diisopropyl azodicarboxylate) and PPh₃ mediate esterification in tetrahydrofuran (3 hours, 35°C).

Total Yield : ~40%, a significant improvement over liquid-phase methods.

Formulation Strategies

Lyophilized Injectable Solutions

This compound’s poor solubility necessitates advanced formulation techniques. CN103877010A discloses a stable ethanol-water system:

Comparative Solubility Data

| Solvent | This compound Solubility (mg/mL) |

|---|---|

| tert-Butanol | 3.2 |

| Ethanol (40%) | 6.0 |

| Acetonitrile | 8.5 |

| Ethanol/Povidone | 10.2 |

Nanoparticle Formulations

Recent advances (bioRxiv 2024) utilize nanoprecipitation to enhance bioavailability:

-

Polymer Matrix : mPEG-PDLLA or mPEG-PLGA with poloxamer 188.

-

Process Parameters :

-

Solvent: Acetonitrile

-

Anti-solvent: Water

-

Drug-to-polymer ratio: 1:10

-

-

Outcomes :

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Total Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|

| Fermentation | 0.8–1.1 g/kg | >99.9 | Scalability, microbial contaminants |

| Liquid-Phase Synthesis | 18 | 95 | Multi-step, low efficiency |

| Solid-Phase Synthesis | 40 | 98 | Cost of protected amino acids |

| Nanoparticles | N/A | 99.5 | Stability in biological fluids |

Industrial Scalability

Chemical Reactions Analysis

Types of Reactions

Romidepsin can undergo various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond can yield sulfoxides or sulfones, while reduction can yield thiols.

Scientific Research Applications

Cutaneous T-Cell Lymphoma (CTCL)

Romidepsin's primary application is in treating CTCL, particularly in patients who have received prior systemic therapies. Clinical trials have demonstrated response rates of approximately 35% with durable responses lasting over 11 months .

| Study | Response Rate | Median Duration of Response |

|---|---|---|

| Phase II CTCL Trial | 35% | 11.1 months |

| Separate Registration Trial | 34% | 15.4 months |

Peripheral T-Cell Lymphoma (PTCL)

This compound has shown significant efficacy in relapsed or refractory PTCL. In pivotal studies, it achieved an objective response rate of 25%, with complete responses observed in 15% of patients . The median duration of response was reported at 17 months.

| Study | Objective Response Rate | Complete Response Rate | Median Duration of Response |

|---|---|---|---|

| Phase II PTCL Study | 25% | 15% | 17 months |

Combination Therapies

Recent studies have explored the efficacy of combining this compound with other agents like lenalidomide. A phase II trial indicated that this combination could yield an overall response rate of up to 50% in previously untreated PTCL patients .

Case Study: Efficacy in Relapsed PTCL

In a multicenter phase II study involving patients with relapsed PTCL, this compound was administered at a dose of 14 mg/m² via intravenous infusion on days 1, 8, and 15 every 28 days. Out of the enrolled patients, significant responses were noted across various subtypes of PTCL, demonstrating its broad applicability within this patient population .

Systematic Review

A systematic review encompassing eleven studies reported that this compound had a complete response rate of approximately 20% among relapsed/refractory PTCL patients. The analysis highlighted tolerable adverse effects associated with treatment, suggesting its viability as a therapeutic option .

Mechanism of Action

The mechanism of action of Romidepsin involves its interaction with specific molecular targets. The disulfide bond plays a crucial role in its activity, allowing it to form covalent bonds with thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl]

- Romidepsin

Uniqueness

The uniqueness of this compound lies in its specific cyclic structure and the presence of both amino and hydroxy functional groups, as well as a disulfide bond. These features give it unique chemical and biological properties, making it a valuable compound for various applications.

Q & A

Q. What are the primary molecular mechanisms by which romidepsin exerts its anti-tumor effects in T-cell lymphomas?

this compound inhibits histone deacetylases (HDACs), particularly HDAC1 and HDAC2, leading to histone hyperacetylation and chromatin remodeling. This disrupts transcriptional repression, reactivates tumor suppressor genes, and induces cell cycle arrest (G1/S phase) and apoptosis. Key mechanisms include upregulation of p21 and downregulation of cyclin D1 . Flow cytometry-based cell cycle analysis (e.g., BrdU incorporation) and RNA sequencing are recommended to validate these pathways in experimental models .

Q. What in vivo models are commonly used to evaluate this compound’s efficacy in solid tumors and hematologic malignancies?

Preclinical studies frequently employ:

- Chemically-induced HCC models (e.g., diethylnitrosamine [DEN]-treated mice) to assess tumor suppression via HDAC1/2 inhibition .

- Patient-derived xenografts (PDXs) for T-cell lymphoma, where this compound’s synergy with PARP inhibitors (e.g., BGB-290) is tested using MYC expression as a biomarker .

- Murine colon cancer models (e.g., CT26 and MC38 cell lines) to evaluate immune checkpoint modulation (e.g., PD-L1 suppression) .

Q. How should researchers design dose-response experiments for this compound in vitro?

- Use concentrations ranging from 1 nM to 100 nM, as this compound exhibits IC50 values between 10–40 nM in most cancer cell lines.

- Include 24–72 h treatment windows to capture apoptosis (Annexin V/PI staining) and cell cycle arrest (BrdU flow cytometry) .

- Normalize data to vehicle controls and validate findings with HDAC activity assays (e.g., fluorometric HDAC1/2 kits) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s clinical response rates across T-cell lymphoma subtypes?

- Retrospective analysis of patient subgroups (e.g., PTCL-NOS vs. AITL) using multivariate Cox regression to identify covariates like prior therapies (e.g., pralatrexate use) or MYC expression .

- Transcriptomic profiling (RNA-seq) to correlate HDAC isoform specificity with resistance mechanisms. For example, class I HDAC inhibition may be less effective in tumors with upregulated HDAC6 .

Q. How can this compound’s role in HIV latency reversal be optimized in combination therapies?

- Phase Ib/IIa trial designs (e.g., NCT02616874) combine this compound (5 mg/m² on days 1, 8, 15) with immunotherapies (e.g., 3BNC117 antibodies) to activate latent HIV and enhance immune clearance.

- Use qPCR for HIV RNA quantification and flow cytometry for CD4+ T-cell reservoir analysis .

- Address toxicity by monitoring ECG changes (QT prolongation risk) and hepatic function .

Q. What methodologies quantify this compound’s epigenetic effects in clinical samples?

- ATAC-seq to map chromatin accessibility changes post-treatment (e.g., HUT78 T-cell lymphoma cells) .

- ChIP-seq for histone acetylation (H3K27ac) at promoter regions of immune-related genes (e.g., PD-L1) .

- Metabolomic profiling (LC-MS) to assess cachexia-related pathways in muscle wasting models .

Q. How do researchers address this compound’s cardiotoxicity in preclinical studies?

- ECG telemetry in rodent models to detect QT interval prolongation.

- Biomarker panels (troponin I, BNP) in serum to monitor subclinical cardiac stress.

- Compare with safer HDAC inhibitors (e.g., AR-42) in cachexia models to identify toxicity thresholds .

Q. What statistical approaches are critical for analyzing this compound’s clinical trial data?

- Two-tailed Student’s t-test or ANOVA for comparing response rates (ORR, CR) between cohorts .

- Kaplan-Meier analysis with log-rank tests for progression-free survival (PFS) and duration of response (DOR) .

- Cox proportional hazards models to adjust for confounders like prior therapies or comorbidities .

Methodological Considerations

Q. How to validate this compound’s synergy with PD-1/PD-L1 inhibitors in translational studies?

- Co-culture assays with T-cells and tumor cells (e.g., MC38) to measure IFN-γ secretion (ELISA) and PD-L1 downregulation (flow cytometry) .

- In vivo validation using syngeneic models treated with this compound + pembrolizumab. Assess tumor infiltrating lymphocytes (CD8+/FoxP3+ ratios) via IHC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.